4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
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Overview
Description
4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that includes benzyloxy, dimethyl, and diphenyl groups attached to a pyrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. One common method includes the reaction of benzyloxy-substituted benzaldehyde with hydrazine derivatives to form the pyrazole ring. This is followed by methylation and sulfonation reactions to introduce the methyl sulfate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group typically yields benzoic acid derivatives, while reduction of the pyrazolium core results in pyrazoline derivatives.
Scientific Research Applications
4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted on its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The benzyloxy and pyrazolium groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolium derivatives and benzyloxy-substituted molecules. Examples are:
- 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenylpyrazole
- 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
What sets 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
60614-90-6 |
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Molecular Formula |
C25H28N2O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-diphenyl-4-phenylmethoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C24H24N2O.CH4O4S/c1-25-22(20-14-8-4-9-15-20)24(27-18-19-12-6-3-7-13-19)23(26(25)2)21-16-10-5-11-17-21;1-5-6(2,3)4/h3-17,22H,18H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
YKXBEQWDWCLWIL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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